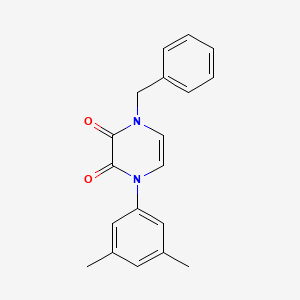

1-benzyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Description

1-Benzyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound featuring a tetrahydropyrazine-dione core substituted with a benzyl group and a 3,5-dimethylphenyl moiety.

Properties

IUPAC Name |

1-benzyl-4-(3,5-dimethylphenyl)pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-14-10-15(2)12-17(11-14)21-9-8-20(18(22)19(21)23)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWLJVZKNRMUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzyl-3,5-dimethylphenylhydrazine with a suitable diketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrahydropyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce dihydropyrazine compounds.

Scientific Research Applications

1-benzyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Electron-Donating vs.

Core Heterocyclic Structure Comparisons

Table 2: Heterocyclic Core Variations

Key Observations :

- Reactivity : Tetrazines exhibit higher reactivity in cycloaddition reactions compared to the more stable tetrahydropyrazine-diones .

- Biological Interactions : The tetrahydropyrazine-dione core’s ketone groups may facilitate hydrogen bonding in biological targets, a feature less prominent in pyrazolines .

Physical and Chemical Properties

Table 3: Physicochemical Comparisons

Biological Activity

1-Benzyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 284.36 g/mol

- CAS Number : [Not provided in the search results]

Antioxidant Activity

Research indicates that compounds similar to tetrahydropyrazines exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. The mechanism often involves the scavenging of free radicals and the modulation of antioxidant enzyme activities.

Anticancer Properties

Studies have shown that tetrahydropyrazine derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated the ability to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents significantly enhances anticancer efficacy.

Neuroprotective Effects

Neuroprotective potential has been observed in related compounds, suggesting that this compound may offer protection against neurodegenerative diseases. Mechanisms may include inhibition of neuroinflammation and preservation of neuronal integrity through modulation of signaling pathways such as NLRP3 inflammasome activation.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of tetrahydropyrazine derivatives using DPPH and ABTS assays. Results indicated that compounds with a benzyl group exhibited enhanced radical scavenging activity compared to their non-benzyl counterparts.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Control | 45.0 | 50.0 |

| Compound A | 25.0 | 30.0 |

| Compound B | 15.0 | 20.0 |

Study 2: Anticancer Activity in Cell Lines

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Apoptosis Induction

The compound may induce apoptosis through intrinsic pathways by increasing mitochondrial membrane permeability and activating caspases. Further studies are needed to elucidate specific signaling pathways involved.

Modulation of Inflammatory Pathways

Research has suggested that tetrahydropyrazine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.